molecular formula C11H17Cl2NO2 B5469070 1-(3-chloro-4-ethoxy-5-methoxyphenyl)-N-methylmethanamine;hydrochloride CAS No. 1048948-01-1

1-(3-chloro-4-ethoxy-5-methoxyphenyl)-N-methylmethanamine;hydrochloride

Cat. No.: B5469070
CAS No.: 1048948-01-1
M. Wt: 266.16 g/mol
InChI Key: PJMFMVBXRPWZFN-UHFFFAOYSA-N
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Description

1-(3-chloro-4-ethoxy-5-methoxyphenyl)-N-methylmethanamine;hydrochloride is a chemical compound with a molecular formula of C10H14ClNO2. It is used primarily in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structural properties, which make it a valuable tool in various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-ethoxy-5-methoxyphenyl)-N-methylmethanamine;hydrochloride typically involves the reaction of 3-chloro-4-ethoxy-5-methoxybenzaldehyde with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid. The resulting product is then purified through recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure consistent product quality. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-ethoxy-5-methoxyphenyl)-N-methylmethanamine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(3-chloro-4-ethoxy-5-methoxyphenyl)-N-methylmethanamine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-ethoxy-5-methoxyphenyl)-N-methylmethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chloro-4-ethoxy-5-methoxyphenyl)-N-(4-fluorobenzyl)methanamine
  • (3-chloro-4-ethoxy-5-methoxyphenyl)(2-methyl-1-piperidinyl)methanone

Uniqueness

1-(3-chloro-4-ethoxy-5-methoxyphenyl)-N-methylmethanamine;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable tool in various research applications.

Properties

IUPAC Name

1-(3-chloro-4-ethoxy-5-methoxyphenyl)-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO2.ClH/c1-4-15-11-9(12)5-8(7-13-2)6-10(11)14-3;/h5-6,13H,4,7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMFMVBXRPWZFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)CNC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048948-01-1
Record name Benzenemethanamine, 3-chloro-4-ethoxy-5-methoxy-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1048948-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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